5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Overview
Description
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound with the molecular formula C11H8N4O and a molecular weight of 212.2074 . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate ketones or aldehydes. For instance, the reaction of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under high-temperature conditions (160°C) yields 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . The alkylation of this compound with alkyl bromides in the presence of sodium hydroxide and potassium iodide in dimethylformamide at 80°C can produce various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets the ERK signaling pathway, which is crucial for cell proliferation and survival.
Pathways Involved: By inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, the compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern and its potent biological activities. Compared to similar compounds, it exhibits stronger antiproliferative effects and a more pronounced ability to inhibit the ERK signaling pathway .
Properties
IUPAC Name |
5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-11-12-7-13-15(10)11/h1-7H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLBQOXSMEIHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928007 | |
Record name | 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-69-5 | |
Record name | s-Triazolo(1,5-a)pyrimidin-7-ol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013322695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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